4-Naphthalen-1-yl-morpholine

Description

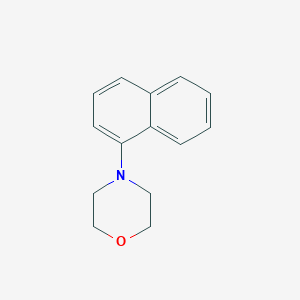

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-1-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-6-13-12(4-1)5-3-7-14(13)15-8-10-16-11-9-15/h1-7H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFXHOIHPGPHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375045 | |

| Record name | 4-Naphthalen-1-yl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98223-72-4 | |

| Record name | 4-Naphthalen-1-yl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Naphthalen 1 Yl Morpholine

Established Synthetic Routes to 4-Naphthalen-1-yl-morpholine and its Analogs

The formation of the C-N bond between the naphthalene (B1677914) moiety and the morpholine (B109124) ring is the cornerstone of synthesizing 4-naphthalen-1-yl-morpholine. The Buchwald-Hartwig amination stands out as a pivotal and widely adopted method for this transformation. bioengineer.orgwikipedia.org This palladium-catalyzed cross-coupling reaction offers a versatile and efficient means of forging C-N bonds, overcoming the limitations of traditional methods which often require harsh reaction conditions. wikipedia.org

Specific Reaction Conditions and Reagents for N-Arylation of Morpholine

The N-arylation of morpholine with a naphthalene-containing substrate, typically a halonaphthalene such as 1-bromonaphthalene (B1665260) or 1-chloronaphthalene (B1664548), is commonly achieved using a palladium catalyst. bioengineer.org The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the addition of the amine, deprotonation, and subsequent reductive elimination to yield the desired N-arylated product. wikipedia.org

Key components of this reaction include a palladium precursor, a suitable ligand, a base, and an appropriate solvent. The choice of these reagents is critical for achieving high yields and reaction efficiency.

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Morpholine with Aryl Halides

| Component | Examples | Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XantPhos, BrettPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Promotes the deprotonation of the amine |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

| Aryl Halide | 1-Bromonaphthalene, 1-Chloronaphthalene | Arylating agent |

| Amine | Morpholine | Nucleophile |

Optimization Strategies in Synthesis and Yield Enhancement

Optimizing the reaction conditions is crucial for maximizing the yield of 4-naphthalen-1-yl-morpholine. Several factors can be fine-tuned, including the catalyst system, base, solvent, and reaction temperature. The use of sterically hindered phosphine (B1218219) ligands, a hallmark of the Buchwald-Hartwig reaction, has been instrumental in improving the efficiency of C-N bond formation. wikipedia.org

For instance, the choice of ligand can significantly impact the reaction outcome. While early generation catalyst systems had limitations, the development of more sophisticated ligands has expanded the substrate scope to include less reactive aryl chlorides. High-throughput screening of various ligands, bases, and solvents can be employed to identify the optimal conditions for a specific substrate combination, such as morpholine and a halonaphthalene. chemrxiv.org One study on the optimization of a cross-coupling reaction with 1-bromonaphthalene highlighted the importance of judiciously selecting the ligand and reaction conditions to achieve high yields. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Innovations for Morpholine Derivatives

Recent research has increasingly focused on developing more environmentally friendly methods for the synthesis of morpholine derivatives. chemrxiv.orgchemrxiv.org These "green" approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. While much of this research pertains to the synthesis of the morpholine ring itself, the principles can be extended to the N-arylation step.

One innovative green method for morpholine synthesis involves a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols into morpholines. chemrxiv.orgchemrxiv.orgnih.gov This approach offers significant environmental and safety benefits over traditional methods. chemrxiv.orgnih.gov

For the N-arylation step, metal-free strategies are emerging as sustainable alternatives to palladium-catalyzed reactions. nih.gov These can include microwave-assisted synthesis, which can accelerate reaction times and reduce energy consumption, and photocatalysis. nih.govnih.gov The use of greener solvents, such as N-formylmorpholine, is also being explored. ajgreenchem.com

Derivatization Strategies and Functionalization of the 4-Naphthalen-1-yl-morpholine Core

The 4-naphthalen-1-yl-morpholine scaffold can be further modified to generate a diverse range of derivatives with potentially new properties. Functionalization can occur at either the morpholine ring or the naphthalene moiety.

Chemical Transformations of the Morpholine Nitrogen and Ring

The nitrogen atom of the morpholine ring, being a secondary amine in the parent heterocycle, is a primary site for derivatization before the N-arylation step. Once the naphthalene group is attached, the nitrogen becomes a tertiary amine and is less reactive to simple alkylation or acylation. However, other transformations of the morpholine ring are possible. For instance, derivatization can be achieved by reacting morpholine with reagents like 1-naphthyl isothiocyanate to form a stable derivative. researchgate.net The synthesis of N-substituted morpholine nucleoside derivatives has also been reported, highlighting the versatility of the morpholine core in more complex structures. nih.gov

Modifications on the Naphthalene Moiety and its Derivatives

The naphthalene ring of 4-naphthalen-1-yl-morpholine offers several positions for further functionalization. Regioselective C-H functionalization of naphthalenes is a powerful tool for introducing new substituents. researchgate.netresearchgate.net Palladium-catalyzed reactions can be employed for the dearomative 1,4-difunctionalization of naphthalenes, allowing for the introduction of various nucleophiles. nih.gov Ruthenium-catalyzed three-component tandem remote C-H functionalization provides a modular approach to synthesizing multifunctional naphthalenes. rsc.org

Furthermore, the synthesis of derivatives such as 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol demonstrates how the naphthalene ring can be incorporated into more complex molecular architectures through reactions involving other functional groups. nih.gov The synthesis of quinoline (B57606) derivatives bearing a morpholine group also illustrates the potential for creating hybrid structures with diverse biological activities. nih.gov

Synthesis of Complex Conjugates and Hybrid Molecules

The development of complex conjugates and hybrid molecules that incorporate the 4-Naphthalen-1-yl-morpholine scaffold is a strategic approach to potentially enhance therapeutic efficacy and explore novel biological activities. This involves the covalent linking of the core molecule to other chemical entities, such as different small molecules, biomolecules, or specialized linkers. While the scientific literature does not provide extensive direct examples of conjugation with 4-Naphthalen-1-yl-morpholine, the synthesis of such complex molecules can be inferred from established methodologies used for the functionalization of related naphthalene and morpholine derivatives.

The principal strategy for synthesizing these conjugates and hybrids is based on the introduction of a reactive functional group onto the 4-Naphthalen-1-yl-morpholine structure. This functionalized intermediate can subsequently undergo various coupling reactions with a target molecular partner.

Functionalization of the Naphthalene Ring

A viable strategy for creating a reactive handle on the molecule is through electrophilic substitution on the naphthalene ring system. For example, processes such as nitration, followed by a reduction step, can introduce an amino group. This amino group can then serve as a nucleophile for forming amide bonds or as an attachment point for a variety of chemical linkers.

Alternatively, a Friedel-Crafts acylation reaction could be employed to introduce a ketone functional group, which can be further modified. Another possibility is haloalkylation, which would add a reactive halide to the ring, making it susceptible to subsequent nucleophilic substitution reactions.

Modification of the Morpholine Ring

Although the morpholine ring in 4-Naphthalen-1-yl-morpholine is generally chemically stable, synthetic routes that involve N-dealkylation and subsequent re-functionalization of the nitrogen atom could provide a pathway for creating hybrid molecules. However, these methods can be synthetically demanding and may risk compromising the integrity of the core structure. A more practical approach would be to utilize a pre-functionalized morpholine ring during the initial synthesis of the core molecule.

Coupling Chemistries for the Formation of Conjugates

Once a functionalized derivative of 4-Naphthalen-1-yl-morpholine has been synthesized, a range of well-established coupling chemistries can be utilized to create the desired conjugate or hybrid molecule.

Amide Bond Formation: If the functionalized derivative contains a carboxylic acid or an amine, standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form a stable amide linkage with a molecule containing a corresponding amine or carboxylic acid.

Click Chemistry: The introduction of an azide (B81097) or an alkyne group onto the 4-Naphthalen-1-yl-morpholine scaffold would allow for the use of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This is a highly efficient and specific "click" reaction for conjugating it with a molecule that has the complementary functional group.

Thioether Linkage: A derivative bearing a reactive halide, such as a bromo or iodo group, can be coupled with a thiol-containing molecule through a nucleophilic substitution reaction to form a stable thioether bond.

Illustrative Synthetic Pathways for Hybrid Molecules

The following interactive data table outlines hypothetical, yet chemically plausible, pathways for the synthesis of hybrid molecules based on a functionalized 4-Naphthalen-1-yl-morpholine core.

| Functionalized Intermediate | Coupling Partner | Coupling Chemistry | Resulting Hybrid Structure |

| 4-(4-aminonaphthalen-1-yl)morpholine | Molecule with a carboxylic acid (e.g., an anti-inflammatory drug) | Amide bond formation (e.g., using EDC/NHS) | A hybrid molecule where the two components are linked by an amide bond. |

| 4-(4-(azidomethyl)naphthalen-1-yl)morpholine | Molecule with a terminal alkyne (e.g., a fluorescent tag) | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | A triazole-linked conjugate. |

| 4-(4-(bromomethyl)naphthalen-1-yl)morpholine | Molecule with a thiol group (e.g., a peptide) | Nucleophilic substitution | A thioether-linked conjugate. |

These synthetic strategies offer a framework for the rational design and synthesis of novel conjugates and hybrid molecules based on 4-Naphthalen-1-yl-morpholine, with the potential for enhanced or synergistic biological effects. The selection of the linker and the conjugation chemistry can be customized to optimize the pharmacokinetic and pharmacodynamic properties of the final compound.

Advanced Spectroscopic and Analytical Characterization for Research Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Naphthalen-1-yl-morpholine. hyphadiscovery.comslideshare.net Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring are expected to appear in the aromatic region (approximately 7.0-8.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The protons on the morpholine (B109124) ring would resonate in the aliphatic region. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) typically appear at a different chemical shift than those adjacent to the oxygen atom (O-CH₂), often in the ranges of 3.0-3.5 ppm and 3.7-4.0 ppm, respectively. nih.govchemicalbook.com

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. nih.govspectrabase.com The naphthalene moiety shows several signals in the aromatic region (~110-150 ppm), while the morpholine carbons appear in the aliphatic region, with the carbons adjacent to the oxygen (C-O) resonating further downfield (~67 ppm) than those adjacent to the nitrogen (C-N) (~50 ppm) due to the higher electronegativity of oxygen. nih.govresearchgate.net

Advanced 2D NMR techniques are employed for complete structural assignment:

COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to trace the connectivity within the naphthalene and morpholine spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the naphthalene and morpholine fragments via the C-N bond. hyphadiscovery.com

For conformational analysis, NMR studies, particularly those involving Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY), can provide insights into the three-dimensional structure. For N-substituted morpholines, the ring predominantly adopts a chair conformation to minimize steric strain. nih.govnih.gov NOESY spectra can reveal through-space interactions, helping to confirm the relative orientation of the naphthalene and morpholine rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Naphthalen-1-yl-morpholine This table presents typical, estimated chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Naphthalene Protons | ¹H | 7.0 - 8.5 | Complex multiplets due to J-coupling. |

| Morpholine Protons (-CH₂-O-) | ¹H | 3.7 - 4.0 | Typically a triplet. |

| Morpholine Protons (-CH₂-N-) | ¹H | 3.0 - 3.5 | Typically a triplet. |

| Naphthalene Carbons | ¹³C | 110 - 150 | Includes both protonated and quaternary carbons. |

| Morpholine Carbons (-CH₂-O-) | ¹³C | ~67 | Downfield due to electronegative oxygen. |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 4-Naphthalen-1-yl-morpholine, as well as to gain structural information through fragmentation analysis. nih.gov When coupled with gas chromatography (GC-MS), it becomes a key tool for product characterization. nih.govnist.gov

In electron ionization (EI) mode, the mass spectrum of 4-Naphthalen-1-yl-morpholine would show a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (213.27 g/mol ). The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways would likely involve:

Cleavage of the C-N bond connecting the two ring systems.

Fragmentation of the morpholine ring, leading to characteristic ions.

Formation of a stable naphthyl cation.

This fragmentation data is crucial for confirming the identity of the synthesized compound. In a research context, MS is invaluable for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, researchers can track the disappearance of starting material ions and the appearance of the product's molecular ion (m/z 213), allowing for the optimization of reaction conditions such as time and temperature.

Table 2: Expected Key Ions in the Mass Spectrum of 4-Naphthalen-1-yl-morpholine

| Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion (C₁₄H₁₅NO)⁺ | 213 |

| [M-C₄H₈NO]⁺ | Naphthyl Cation | 127 |

| [C₄H₁₀NO]⁺ | Morpholinium Cation | 88 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and bonding within 4-Naphthalen-1-yl-morpholine.

The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. nih.gov Key expected absorptions include:

~3100-3000 cm⁻¹: Aromatic C-H stretching from the naphthalene ring. nasa.gov

~2950-2800 cm⁻¹: Aliphatic C-H stretching from the CH₂ groups of the morpholine ring. researchgate.net

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations of the naphthalene system.

~1300-1200 cm⁻¹: C-N stretching of the tertiary amine.

~1115 cm⁻¹: A strong, characteristic C-O-C asymmetric stretching of the ether linkage in the morpholine ring. chemicalbook.com

Raman spectroscopy provides complementary data. While C-O and C-N bonds are visible, the non-polar C=C bonds of the naphthalene ring often produce strong signals in the Raman spectrum, making it particularly useful for analyzing the aromatic portion of the molecule. researchgate.net

Subtle shifts in the positions and shapes of vibrational bands can indicate intermolecular interactions, such as hydrogen bonding or π-π stacking in the solid state or in concentrated solutions. For instance, changes in the C-H stretching or ring vibration modes upon aggregation or interaction with other molecules can be monitored using these techniques. nasa.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for 4-Naphthalen-1-yl-morpholine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | Morpholine Ring | 2950 - 2800 |

| Aromatic C=C Stretch | Naphthalene Ring | 1600 - 1450 |

| C-N Stretch | Tertiary Amine | 1300 - 1200 |

| C-O-C Asymmetric Stretch | Ether (Morpholine) | ~1115 |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comrsc.org While a specific crystal structure for 4-Naphthalen-1-yl-morpholine is not widely published, analysis of closely related N-aryl morpholine derivatives provides significant insight into its expected solid-state conformation. nih.govnih.gov

A single-crystal X-ray diffraction study would unequivocally determine:

Molecular Conformation: It would confirm the chair conformation of the morpholine ring and provide exact bond lengths and angles for the entire molecule. nih.gov

Relative Orientation: The analysis would reveal the precise dihedral angle between the plane of the naphthalene ring and the morpholine ring.

Crystal Packing: It would elucidate how individual molecules arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular forces such as van der Waals interactions and potential C-H···π interactions between the morpholine protons and the electron-rich naphthalene system of an adjacent molecule. mdpi.com

This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Chromatographic Techniques (e.g., GC-MS, LC-MS) in Purity Assessment and Complex Mixture Analysis for Research Purposes

Chromatographic methods are essential for separating 4-Naphthalen-1-yl-morpholine from other substances and for assessing its purity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like 4-Naphthalen-1-yl-morpholine. nih.govresearchgate.net In a GC-MS analysis, the compound is vaporized and travels through a capillary column, separating from impurities based on boiling point and interactions with the column's stationary phase. The time it takes to exit the column (retention time) is a characteristic identifier. The compound then enters the mass spectrometer, which provides mass data to confirm its identity and structure. nist.gov This method is highly effective for determining the purity percentage of a research sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing complex reaction mixtures directly from the solution phase. It separates components based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is adept at separating the desired product from unreacted starting materials, catalysts, and various byproducts that may be present in a crude reaction mixture. The high sensitivity and specificity of the mass spectrometer detector allow for the confident identification of each component, making LC-MS a cornerstone of process development and mechanistic studies in a research setting.

Theoretical and Computational Chemistry Studies on 4 Naphthalen 1 Yl Morpholine and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular geometry and electronic distribution.

For molecules structurally related to 4-Naphthalen-1-yl-morpholine, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been employed to optimize the molecular geometry. nih.gov The results from such calculations, including bond lengths, bond angles, and dihedral angles, typically show good agreement with experimental data obtained from X-ray diffraction. nih.gov

Below is a table of selected predicted geometrical parameters for a naphthalene-amine structure, representative of the type of data obtained from DFT calculations.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-N (Naphthyl-Morpholine) Bond Length | ~1.42 Å |

| C-O (Morpholine) Bond Length | ~1.43 Å |

| C-N (Morpholine) Bond Length | ~1.47 Å |

| C-N-C (Morpholine) Bond Angle | ~112° |

| C-O-C (Morpholine) Bond Angle | ~111° |

| Naphthyl C-C-N Bond Angle | ~121° |

Conformational Analysis and Energy Minima Studies

The biological activity and physical properties of a flexible molecule like 4-Naphthalen-1-yl-morpholine are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (energy minima) and the energy barriers between them.

The morpholine (B109124) ring is known to exist predominantly in a chair conformation. acs.orgresearchgate.net However, two distinct chair conformers are possible, depending on the orientation of the hydrogen atom on the nitrogen (or, in this case, the naphthalene (B1677914) group): equatorial (Chair-Eq) and axial (Chair-Ax). acs.orgacs.org For morpholine itself, experimental and theoretical studies have shown that the Chair-Eq conformer is generally more stable. acs.orgrsc.org The energy barrier to interconversion between chair and boat forms is relatively low, allowing the molecule to be conformationally flexible. nih.gov

In 4-Naphthalen-1-yl-morpholine, the large, planar naphthalene substituent attached to the nitrogen atom introduces significant steric hindrance. This steric bulk would strongly influence the conformational equilibrium of the morpholine ring. Computational studies, such as scanning the potential energy surface (PES) by systematically rotating the C-N bond, can determine the most stable conformer and the rotational energy barriers. It is expected that the conformation minimizing the steric clash between the naphthalene and morpholine rings will be the global energy minimum. In some complex molecular environments, such as binding to a protein, the morpholine ring can even adopt a higher-energy twisted half-chair conformation to achieve optimal interactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Interaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wuxibiology.com A small gap suggests the molecule is more reactive and can be easily excited. wuxibiology.comresearchgate.net

For the parent naphthalene molecule, DFT calculations have determined the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com The introduction of a substituent, like the morpholine group, significantly alters the electronic properties. rsc.org The nitrogen atom in the morpholine ring has a lone pair of electrons which can donate electron density to the aromatic naphthalene system. This electron-donating effect is expected to raise the energy of the HOMO significantly, while having a smaller effect on the LUMO. rsc.org This leads to a narrowing of the HOMO-LUMO gap, indicating that 4-Naphthalen-1-yl-morpholine is more reactive than unsubstituted naphthalene. rsc.org

The table below summarizes the typical FMO energies for naphthalene and the expected changes upon substitution with a morpholine group.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Naphthalene | -5.80 | -1.00 | 4.80 |

| 4-Naphthalen-1-yl-morpholine (Predicted) | -4.83 | -0.63 | 4.20 |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. mdpi.com It is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents neutral or near-zero potential. researchgate.netresearchgate.net

For 4-Naphthalen-1-yl-morpholine, an MEP map would reveal key features about its reactivity. The most negative potential (red region) is expected to be concentrated around the electronegative oxygen atom of the morpholine ring, making it a primary site for hydrogen bonding and interactions with electrophiles. researchgate.net Due to the electron-donating nature of the morpholine nitrogen, some negative potential may also be delocalized across the naphthalene π-system, particularly at certain carbon atoms, indicating their susceptibility to electrophilic aromatic substitution. mdpi.com

Conversely, the hydrogen atoms attached to the morpholine and naphthalene rings would exhibit positive potential (blue regions), making them potential sites for interaction with nucleophiles. MEP analysis is therefore invaluable for predicting how the molecule will interact with biological targets like proteins or enzymes, where electrostatic complementarity is often a key driver of binding. chemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and the stability of ligand-receptor complexes. researchgate.net

For 4-Naphthalen-1-yl-morpholine, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to study its behavior in a more realistic environment. nih.gov The simulation would reveal how the molecule tumbles and rotates, the flexibility of the morpholine ring, and the stability of its hydration shell. nih.gov

In the context of drug design, MD simulations are essential for studying ligand-target interactions. After docking 4-Naphthalen-1-yl-morpholine or its derivatives into the active site of a target protein, an MD simulation can be run for tens to hundreds of nanoseconds. mdpi.com This allows for the assessment of:

Binding Stability: Whether the ligand remains stably bound in the predicted pose or if it drifts out of the active site.

Key Interactions: The persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and the protein over time.

Conformational Changes: How the ligand and the protein active site adapt to each other's presence.

Binding Free Energy: Advanced techniques can be used to calculate the free energy of binding, providing a quantitative measure of the ligand's affinity for the target. mdpi.com

Studies on related morpholine-containing inhibitors have successfully used MD simulations to confirm stable interactions within the target's active site, validating the docking results and providing a deeper understanding of the binding mechanism. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These models are powerful tools in medicinal chemistry for predicting the activity of newly designed molecules and optimizing lead compounds. e3s-conferences.orge3s-conferences.org

To build a QSAR model for a series of 4-Naphthalen-1-yl-morpholine derivatives, the following steps are typically taken:

Data Set: A series of derivatives with modifications at various positions on the naphthalene or morpholine rings is synthesized, and their biological activity (e.g., IC₅₀ value against an enzyme) is measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed biological activity. acs.orgscientific.net

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in building the model. nih.gov

3D-QSAR studies on other morpholine derivatives have successfully identified the key structural features responsible for their affinity to biological targets. acs.orgnih.gov For 4-Naphthalen-1-yl-morpholine derivatives, a QSAR model could reveal, for example, that electron-withdrawing groups on the naphthalene ring increase activity, while bulky substituents on the morpholine ring decrease it. Such insights provide a rational basis for designing the next generation of more potent and selective compounds. e3s-conferences.org Similarly, QSPR models can be developed to predict properties like solubility or metabolic stability for naphthalene-containing compounds. scientific.netnih.gov

Applications and Research Directions in Chemical Biology and Medicinal Chemistry

4-Naphthalen-1-yl-morpholine as a Privileged Scaffold for Bioactive Compound Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.netjchemrev.com The 4-naphthalen-1-yl-morpholine structure embodies this concept by combining two components, each with a proven track record in bioactive compounds.

Similarly, the naphthalene (B1677914) ring system is a versatile platform in medicinal chemistry, recognized for its role in forming the core of many biologically active compounds. dntb.gov.uabiointerfaceresearch.com Its rigid, aromatic structure provides a scaffold for arranging functional groups in a defined three-dimensional space, facilitating interactions with protein targets.

The combination of these two structures in 4-naphthalen-1-yl-morpholine results in a scaffold that has been explored for a variety of therapeutic applications. Derivatives built upon this core have shown promise in areas such as anticancer research, demonstrating the utility of this privileged structure in the discovery of new bioactive compounds. rsc.orgevitachem.com

Molecular Docking Studies for Ligand-Target Binding Prediction and Characterization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com This method is crucial in drug discovery for understanding how a ligand, such as a 4-naphthalen-1-yl-morpholine derivative, might interact with a biological target, typically a protein or enzyme. rsc.orgnih.gov By simulating the binding process, researchers can gain insights into the binding affinity and mode of action of potential drug candidates before they are synthesized, saving time and resources. nih.govmdpi.com

Molecular docking studies are instrumental in visualizing the specific interactions between a ligand and the amino acid residues within the active site of a target protein. rsc.org For derivatives containing the naphthalene-morpholine scaffold, these studies can reveal key binding features.

For instance, in studies of structurally related quinoline-morpholine derivatives as cholinesterase inhibitors, docking simulations have shown that the aromatic naphthalene (or quinoline) ring can form crucial π-π stacking or π-anion interactions with aromatic residues in the enzyme's active site, such as tryptophan (Trp) and tyrosine (Tyr). nih.gov The morpholine (B109124) moiety, with its oxygen atom, can act as a hydrogen bond acceptor, forming hydrogen bonds with appropriate residues in the catalytic site. researchgate.net These combined interactions anchor the ligand within the active site, contributing to its inhibitory activity.

A summary of typical interactions elucidated via molecular docking is presented below.

| Interaction Type | Molecular Moiety | Interacting Amino Acid (Example) |

| π-π Stacking | Naphthalene Ring | Tyrosine (Tyr), Tryptophan (Trp) |

| π-Anion Interaction | Naphthalene Ring | Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrogen Bonding | Morpholine Oxygen | Threonine (Thr), Serine (Ser) |

| Hydrophobic Interactions | Naphthalene Ring | Leucine (Leu), Valine (Val) |

By elucidating the binding mode of a ligand, molecular docking provides a molecular basis for its mechanism of action. nih.gov For enzyme inhibitors, docking can show how a compound physically blocks the substrate from reaching the catalytic site. In the case of cholinesterase inhibitors, for example, derivatives have been shown to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, effectively blocking its function. nih.gov

This detailed molecular understanding allows medicinal chemists to rationally design more potent and selective inhibitors. If a docking study reveals an unoccupied pocket within the active site, chemists can modify the ligand's structure by adding substituents to fill that space, potentially increasing binding affinity and biological activity.

Structure-Activity Relationship (SAR) Investigations of 4-Naphthalen-1-yl-morpholine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis and biological testing of a series of related compounds to determine how specific structural features influence their biological activity. nih.gove3s-conferences.org

Systematic modification of the 4-naphthalen-1-yl-morpholine scaffold has provided significant insights into the structural requirements for biological activity. In a notable study on anticancer agents, a derivative named BH10 (2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione) was used as a lead compound. rsc.orgnih.gov Various modifications were made to this scaffold to probe their effect on cytotoxicity against cancer cells. rsc.orgnih.gov

Replacing the terminal morpholine ring with other cyclic amines, such as a six-membered piperidine (B6355638) ring, resulted in a nearly 10-fold increase in potency, although with some decrease in selectivity. rsc.org Conversely, replacing the morpholine ring with a non-cyclic butyl chain or moieties containing alkyne or ester groups led to a drastic decrease in cytotoxicity. rsc.org The addition of bulky amino acid groups also resulted in a loss of potency. rsc.org These findings highlight the critical role of the terminal amine group's structure, size, and hydrophobicity in determining the compound's anticancer activity.

The table below summarizes the impact of these modifications on anticancer activity, using IC₅₀ values (the concentration required to inhibit 50% of cell growth) as a measure of potency.

| Compound Modification (Relative to BH10) | IC₅₀ (μM) against HEC1A cells | Potency Change |

| BH10 (Lead Compound) | 10.22 | Baseline |

| Replaced morpholine with piperidine (Compound 14 ) | 1.07 | Increased |

| Replaced morpholine with dimethylamino group (Compound 12 ) | 1.57 | Increased |

| Replaced morpholine with terminal butyl chain (Compound 23 ) | 32.00 | Decreased |

| Replaced morpholine with terminal alkyne group (Compound 24 ) | 21.92 | Decreased |

| Added amino acid moiety (Compound 26 & 27 ) | > 40.00 | Decreased |

Data sourced from Cheng et al. (2025). rsc.org

SAR studies underscore the distinct and synergistic roles of the naphthalene and morpholine moieties in biological activity. rsc.orgnih.gov

The naphthalene moiety , specifically the 1,4-naphthoquinone (B94277) core in the case of BH10, often acts as the primary pharmacophore, the part of the molecule responsible for the biological effect. rsc.orgnih.gov Its planar, aromatic structure is crucial for establishing interactions, such as π-π stacking, with the biological target. mdpi.com Modifications to this core, such as removing or replacing the chlorine atom at the 3-position, can significantly alter activity, indicating its importance in the binding process. rsc.org

The morpholine ring , along with its linker to the naphthalene core, plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties. researchgate.netrsc.org The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule to its target. rsc.org However, studies on BH10 analogues revealed that replacing the morpholine with a more hydrophobic piperidine ring enhanced potency, suggesting that for this particular biological target, hydrophobic interactions at this position might be more favorable. rsc.org This demonstrates that while the morpholine ring imparts beneficial properties like solubility, its specific contribution to binding affinity is highly dependent on the topology of the target's active site. rsc.org

Enzyme Inhibition Studies and Mechanism of Action

There are no specific enzyme inhibition studies published for 4-Naphthalen-1-yl-morpholine. However, the morpholine and naphthalene moieties are present in various known enzyme inhibitors. For instance, derivatives of morpholine have been incorporated into molecules designed to inhibit kinases, cholinesterases, and other enzymes. The morpholine ring is often used as a pharmacophore to improve solubility and pharmacokinetic properties. Similarly, the naphthalene ring system is a feature of many compounds that interact with enzyme active sites, often through hydrophobic and π-stacking interactions.

Without experimental data, any discussion on the mechanism of action for 4-Naphthalen-1-yl-morpholine would be purely speculative. Research would be required to identify if this compound has any inhibitory activity against a specific enzyme, and further kinetic studies would be needed to elucidate its mechanism.

The mode of enzyme inhibition (competitive, non-competitive, uncompetitive, or mixed) is determined through kinetic experiments that measure the enzyme's reaction rate at varying substrate and inhibitor concentrations.

Competitive Inhibition: A competitive inhibitor would likely share structural similarity with the enzyme's natural substrate, competing for the same active site. For 4-Naphthalen-1-yl-morpholine to act as a competitive inhibitor, its structure would need to mimic the substrate of a target enzyme.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.

As there are no published kinetic studies for 4-Naphthalen-1-yl-morpholine, it is not possible to create a data table or analyze its mode of inhibition.

Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site of a receptor or enzyme. This binding can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the activity of the target protein. The investigation of 4-Naphthalen-1-yl-morpholine as a potential allosteric modulator would require screening against various enzymes and receptors, followed by detailed binding and functional assays. Currently, no such investigations have been reported in the scientific literature.

Receptor Modulation Research and Ligand-Receptor Interaction Profiling

Similar to enzyme inhibition, there is a lack of specific research on the interaction of 4-Naphthalen-1-yl-morpholine with any particular receptor. The naphthalene group is found in ligands for various receptors, including certain G-protein coupled receptors (GPCRs) and nuclear receptors, where it can form key hydrophobic interactions within the ligand-binding pocket. Profiling the interaction of 4-Naphthalen-1-yl-morpholine would involve screening it against a panel of receptors to identify any binding affinity. Follow-up studies would then be necessary to determine if it acts as an agonist, antagonist, or inverse agonist. Without such data, no specific ligand-receptor interaction profile can be provided.

Development of Research Tools and Probes for Chemical Biology Studies

Chemical probes are essential tools for studying the function of proteins and biological pathways. A good chemical probe is potent, selective, and has a well-understood mechanism of action. Given the current lack of information on the biological targets and selectivity of 4-Naphthalen-1-yl-morpholine, it has not been developed or utilized as a research tool or probe.

For this compound to be considered for development as a chemical probe, the following steps would be necessary:

Target Identification: Identifying a specific biological target (enzyme or receptor) with high affinity.

Selectivity Profiling: Ensuring it does not interact with other targets, which could confound experimental results.

Functional Characterization: Understanding how it modulates the function of its target in a cellular context.

If a potent and selective target were identified, the 4-Naphthalen-1-yl-morpholine scaffold could potentially be modified to create more advanced research tools, such as fluorescent probes by the addition of a fluorophore, or affinity probes for target identification studies. However, this remains a hypothetical application in the absence of foundational biological activity data.

Potential Applications in Materials Science and Catalysis

Role as Ligands in Coordination Chemistry and Metal Complexes

The morpholine (B109124) and naphthalene (B1677914) components of 4-naphthalen-1-yl-morpholine suggest its potential as a versatile ligand in coordination chemistry. While the parent molecule can act as a simple monodentate or bidentate ligand, it more commonly serves as a foundational scaffold for creating more complex, multidentate ligands. Researchers have synthesized derivatives that incorporate additional donor atoms to enhance chelation and form stable metal complexes. researchgate.net

A notable example involves the derivatization of the 4-naphthalen-1-yl core into a triazoline-thione ligand, specifically 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione. semanticscholar.org This modified ligand has been used to synthesize a series of coordination compounds with various transition metals. semanticscholar.org Spectroscopic analysis indicates that coordination in these complexes occurs through the sulfur atom of the triazole ring, demonstrating how the foundational structure can be functionalized to direct metal binding. semanticscholar.org The naphthalene group in such ligands plays a crucial role in influencing the steric and electronic properties of the resulting metal complexes. semanticscholar.orgmdpi.com

| Metal Ion | Specific Ligand Derivative | Coordination Site(s) | Reference |

|---|---|---|---|

| Manganese (Mn) | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Sulfur | semanticscholar.org |

| Iron (Fe) | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Sulfur | semanticscholar.org |

| Nickel (Ni) | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Sulfur | semanticscholar.org |

| Copper (Cu) | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Sulfur | semanticscholar.org |

| Zinc (Zn) | 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Sulfur | semanticscholar.org |

Catalytic Applications, Including Organocatalysis and Metal-Catalyzed Reactions

The structural features of 4-naphthalen-1-yl-morpholine lend themselves to applications in catalysis, both as an organocatalyst and as a ligand in metal-catalyzed transformations. frontiersin.orgresearchgate.netresearchgate.net In organocatalysis, the morpholine unit is of particular interest. Morpholine-derived enamines can act as nucleophiles in various asymmetric reactions. dntb.gov.ua However, the inherent properties of the morpholine ring, such as the electron-withdrawing effect of the oxygen atom and the pyramidal geometry of the nitrogen, can reduce the nucleophilicity of the corresponding enamine compared to pyrrolidine-based catalysts. dntb.gov.ua Despite these challenges, research into β-morpholine amino acids has shown that these limitations can be overcome, yielding efficient catalysts for reactions like the 1,4-addition of aldehydes to nitroolefins. dntb.gov.ua

As a ligand in metal-catalyzed reactions, derivatives of 4-naphthalen-1-yl-morpholine can be employed to modulate the activity and selectivity of a metallic center. frontiersin.org The naphthalene moiety is a common scaffold in ligands used for cross-coupling and C-H functionalization reactions. mdpi.comnih.gov For example, transition-metal catalysis is a primary strategy for the regioselective functionalization of naphthalene derivatives. mdpi.comfrontiersin.org Silver(I)-catalyzed C-H amination has been successfully applied to 1-naphthylamine (B1663977) derivatives, showcasing the amenability of the naphthalene system to advanced catalytic transformations. nih.gov The morpholine group could serve as an ancillary ligand or directing group in such reactions, influencing the stereochemical outcome and efficiency of the catalytic cycle. researchgate.net

| Catalysis Type | Reaction | Role of Scaffold | Reference |

|---|---|---|---|

| Organocatalysis | Michael Addition (Aldehydes to Nitroolefins) | Morpholine forms a reactive enamine intermediate. | dntb.gov.ua |

| Metal-Catalysis | C-H Amination | Naphthalene is the substrate; a directing group guides the metal catalyst. | nih.gov |

| Metal-Catalysis | Suzuki-Miyaura Cross-Coupling | Functionalized naphthalene derivatives serve as building blocks. | nih.gov |

| Metal-Catalysis | C-H Oxidation | A directing group on the naphthalene core guides peri-selective oxidation. | nih.gov |

Development of Advanced Functional Materials Utilizing 4-Naphthalen-1-yl-morpholine Derived Structures

The development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, relies on the use of well-defined organic linkers to connect metal ions or clusters. mdpi.comresearchgate.netnih.gov The naphthalene core is a widely used building block for such linkers due to its rigidity, planarity, and ability to be functionalized. whiterose.ac.uk By introducing carboxylate or other coordinating groups onto the naphthalene ring of 4-naphthalen-1-yl-morpholine, it can be transformed into a bespoke linker for constructing porous materials.

For instance, naphthalene-dicarboxylate ligands have been successfully used to build robust MOFs with yttrium(III) and other metals. whiterose.ac.uk These materials exhibit permanent porosity and can be applied in areas such as gas storage and separation. whiterose.ac.uk The incorporation of the 4-naphthalen-1-yl-morpholine structure as a linker could introduce unique properties to the resulting MOF. The morpholine group, with its available nitrogen and oxygen lone pairs, could serve as a functional site within the pores, potentially enhancing selective gas adsorption or acting as a basic catalytic center. nih.gov This approach allows for the rational design of multifunctional materials where the naphthalene unit provides structural integrity and the morpholine unit imparts specific chemical functionality.

| Material Type | Naphthalene-Derived Linker | Potential Function/Application | Reference |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Naphthalene-2,6-dicarboxylate | Gas storage and separation, fluorescent sensing | whiterose.ac.uk |

| Coordination Polymer | Naphthalene-1,4-dicarboxylic acid | Luminescence, magnetic properties | |

| Coordination Compound | Naproxen (a naphthalene-acetic acid derivative) | Biological activity, structural diversity | mdpi.com |

| Porous MOF | Hexa-carboxylate naphthalene linker | Selective adsorption of C₂H₂ and CO₂ | whiterose.ac.uk |

Future Research Perspectives and Methodological Advancements

Integration of Advanced Computational and Experimental Techniques for Holistic Understanding

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and materials science. jddhs.comjddhs.com For a molecule like 4-Naphthalen-1-yl-morpholine, a holistic understanding can be achieved by seamlessly integrating in silico predictions with empirical data. This dual approach accelerates the research pipeline, reduces costs, and provides deeper insights into the molecule's behavior at an atomic level. researchgate.net

Future research will heavily rely on computational tools to predict the properties and interactions of 4-Naphthalen-1-yl-morpholine. ijpsjournal.com Techniques such as Quantum Mechanics (QM) calculations can elucidate its electronic structure and reactivity, while molecular dynamics (MD) simulations can model its conformational flexibility and interactions with biological macromolecules or material matrices over time. jddhs.comresearchgate.net Structure-based methods like molecular docking can predict its binding affinity and orientation within the active sites of various enzymes or receptors, guiding the selection of biological targets for experimental validation. acs.orgresearchgate.net For instance, docking studies have been effectively used to understand how morpholine (B109124) derivatives interact with targets like carbonic anhydrase and acetylcholinesterase. researchgate.netnih.gov

These computational predictions must be anchored by robust experimental work. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can determine the precise three-dimensional structure of the compound and its complexes, providing critical data to refine and validate the computational models. jddhs.com This iterative cycle of prediction and validation ensures a more rational and efficient path toward optimizing the compound's structure for specific applications. jddhs.comnih.gov

| Computational Technique | Objective for 4-Naphthalen-1-yl-morpholine | Complementary Experimental Validation |

| Molecular Docking | Predict binding modes and affinities to potential biological targets (e.g., kinases, secretases). acs.orgresearchgate.net | In vitro enzyme inhibition assays, Surface Plasmon Resonance (SPR). |

| QSAR Modeling | Develop models that correlate structural features of analogs with biological activity to guide derivative design. ijpsjournal.com | Synthesis and biological testing of a focused library of analogs. |

| Molecular Dynamics (MD) | Simulate the compound's dynamic behavior in solution or within a binding pocket to assess stability and interactions. jddhs.com | X-ray crystallography, Cryo-Electron Microscopy (Cryo-EM) to capture structural snapshots. jddhs.com |

| DFT/Quantum Chemistry | Calculate electronic properties, conformational energies, and spectroscopic signatures. nih.govresearchgate.net | FTIR, FT-Raman, and NMR spectroscopy. nih.gov |

High-Throughput Screening Methodologies for Rapid Derivative Discovery and Characterization

To fully explore the potential of the 4-naphthalen-1-yl-morpholine scaffold, future efforts must move beyond single-compound studies to the systematic exploration of its chemical space. High-Throughput Screening (HTS) offers a powerful platform for the rapid discovery and characterization of derivatives with enhanced activity, selectivity, or improved physicochemical properties. nih.gov

The process begins with the creation of a focused chemical library. Using 4-Naphthalen-1-yl-morpholine as the core structure, combinatorial chemistry approaches can be employed to generate a diverse set of analogs. Modifications could include substitutions on the naphthalene (B1677914) ring or the morpholine moiety. This systematic diversification allows for a thorough investigation of structure-activity relationships (SAR). mdpi.com

Once the library is synthesized, HTS assays can be used to screen thousands of compounds in parallel against specific biological targets or for desired material properties. The development of robust, miniaturized, and automated assays is crucial for this phase. For example, fluorescence-based enzymatic assays or cell-based reporter assays can efficiently identify active compounds from the library. This methodology enables the rapid identification of "hits" that can then be advanced into more detailed lead optimization studies. nih.govnih.gov

| Structural Modification Area | Examples of Substituents | Potential Impact on Properties |

| Naphthalene Ring (Positions 2-8) | Halogens (-F, -Cl), Alkyl (-CH₃), Alkoxy (-OCH₃), Nitro (-NO₂), Amino (-NH₂) | Modulate electronics, lipophilicity, metabolic stability, and target interactions. nih.gov |

| Morpholine Ring (Positions 2, 3, 5, 6) | Methyl, Ethyl, Phenyl groups | Introduce stereocenters, alter conformation, and influence solubility and binding geometry. |

| Bioisosteric Replacement | Replace morpholine with piperazine (B1678402) or thiomorpholine. | Alter hydrogen bonding capacity, polarity, and pharmacokinetic profile. nih.gov |

| Linker Modification | Insert a linker (e.g., carbonyl, methylene) between the two rings. | Modify the relative orientation and flexibility of the two core fragments. |

Exploration of Novel Biological Targets and Molecular Interaction Modalities

The hybrid structure of 4-Naphthalen-1-yl-morpholine suggests a broad potential for biological activity, and a key future direction is the systematic exploration of novel molecular targets. Both the naphthalene and morpholine moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs. acs.orgnih.govresearchgate.net

Naphthalene derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netekb.eg They have been shown to interact with targets such as topoisomerases and microtubules. nih.gov Similarly, the morpholine ring is a key component in drugs targeting the central nervous system (CNS), kinases (such as PI3K), and enzymes like β-Secretase (BACE-1). acs.orgnih.gov The combination of these two scaffolds in a single molecule opens the possibility of interacting with these known targets in novel ways or engaging entirely new ones.

Future research should employ target identification strategies, such as chemoproteomics and phenotypic screening, to uncover the molecular targets of 4-Naphthalen-1-yl-morpholine in an unbiased manner. Once a target is identified, detailed mechanistic studies will be needed to understand the modality of interaction. For example, does the compound act as a competitive inhibitor, an allosteric modulator, or a covalent binder? Understanding these details is critical for rational drug design and optimization.

| Potential Target Class | Specific Examples | Rationale Based on Scaffold |

| Kinases | PI3K, mTOR, Tyrosine Kinases | The aryl-morpholine motif is a known pharmacophore for kinase inhibitors. acs.orgnih.gov |

| CNS Receptors/Enzymes | Cannabinoid Receptors, BACE-1 | Morpholine-containing compounds are known to cross the blood-brain barrier and interact with CNS targets. nih.gov |

| DNA/Structural Proteins | Topoisomerase, Tubulin | The planar naphthalene ring can intercalate with DNA or bind to protein pockets. nih.gov |

| Metalloenzymes | Carbonic Anhydrase | Morpholine-based structures have shown inhibitory activity against zinc-containing enzymes. nih.gov |

Innovations in Sustainable Synthesis and Green Chemistry for Production

As the applications of 4-Naphthalen-1-yl-morpholine and its analogs expand, the development of efficient, cost-effective, and environmentally friendly production methods becomes paramount. The principles of green chemistry offer a framework for innovating the synthesis of these valuable heterocyclic compounds. ijpsjournal.comrasayanjournal.co.in

Traditional methods for synthesizing N-aryl heterocycles often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents that generate significant waste. nih.gov Future methodologies will focus on sustainable alternatives. This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. rasayanjournal.co.innih.gov The replacement of volatile organic solvents with greener alternatives like water, ionic liquids, or even solvent-free reaction conditions is another key area of advancement. ijpsjournal.comajgreenchem.com

Furthermore, the development and application of novel catalytic systems are central to green synthesis. mdpi.com Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive. rsc.org Advances in catalysis, such as metal-catalyzed C-N cross-coupling reactions under mild conditions or one-pot reaction sequences, will streamline the synthesis, improve atom economy, and minimize waste generation, making the production of 4-Naphthalen-1-yl-morpholine and its derivatives more sustainable. mdpi.comacs.orgnih.govchemrxiv.org

| Green Chemistry Principle | Application to Synthesis of 4-Naphthalen-1-yl-morpholine | Anticipated Benefit |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted reactions. nih.gov | Reduced reaction times, lower energy consumption. |

| Use of Safer Solvents | Employing water, ethanol, or ionic liquids instead of chlorinated solvents. ijpsjournal.comajgreenchem.com | Reduced environmental impact and operator hazard. |

| Catalysis | Use of recyclable heterogeneous or biocatalysts for C-N bond formation. mdpi.com | Minimized waste, catalyst reusability, higher efficiency. |

| Atom Economy | Designing one-pot, multi-component reactions where most atoms from reactants are incorporated into the final product. nih.gov | Higher yields, less byproduct formation. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the morpholine or naphthalene precursors. ijpsjournal.com | Reduced reliance on petrochemical sources. |

Q & A

Q. What are the recommended synthetic routes for 4-Naphthalen-1-yl-morpholine, and how can reaction conditions be optimized to improve yield?

To synthesize 4-Naphthalen-1-yl-morpholine, a common approach involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated naphthalene derivative with morpholine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Optimization includes:

- Catalyst selection : Use phase-transfer catalysts to enhance reaction rates.

- Temperature control : Heating at 60–80°C improves substitution efficiency.

- Purification : Column chromatography or recrystallization ensures purity.

Yield improvements (70–85%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of naphthalene derivative to morpholine) and monitoring progress via TLC .

Q. What spectroscopic and chromatographic methods are essential for characterizing 4-Naphthalen-1-yl-morpholine?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 3.5–4.0 ppm for morpholine protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 255.44) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

X-ray crystallography (using SHELX software for refinement) resolves stereochemistry for crystalline derivatives .

Q. How should researchers design toxicity studies for 4-Naphthalen-1-yl-morpholine, and what endpoints are prioritized?

Follow OECD guidelines with:

-

Exposure routes : Oral, inhalation, and dermal administration .

-

Species : Rodents (rats/mice) for systemic effects; human cell lines (e.g., HepG2) for in vitro assays .

-

Endpoints :

Category Parameters Acute Toxicity LD₅₀, organ weight changes Subchronic Effects Hepatic enzymes (ALT/AST), renal histopathology Genotoxicity Ames test, micronucleus assay

Include positive controls (e.g., naphthalene derivatives) and statistical analysis (ANOVA) for dose-response relationships .

Advanced Research Questions

Q. How can structural modifications of 4-Naphthalen-1-yl-morpholine enhance its pharmacological activity, such as receptor binding affinity?

Modifications at the morpholine or naphthalene moiety significantly impact activity. For example:

- Substitution on morpholine : Introducing electron-withdrawing groups (e.g., -CF₃) improves NK-1 receptor antagonism (IC₅₀ = 0.09 nM vs. 1.2 nM for unmodified analogs) .

- Naphthalene functionalization : Adding fluorine at the 4-position increases metabolic stability (t₁/₂ > 120 min in liver microsomes) .

Computational docking (AutoDock Vina) predicts binding poses, while SPR assays validate kinetic parameters (k₁ = 2.8 × 10⁸ M⁻¹ min⁻¹) .

Q. How should researchers resolve contradictions in experimental data, such as discrepancies between in vitro and in vivo efficacy?

Address contradictions via:

- Dose normalization : Adjust for bioavailability differences (e.g., oral vs. IV administration).

- Tissue distribution studies : LC-MS/MS quantifies compound levels in target organs .

- Mechanistic validation : Knockout models (e.g., NK-1 receptor⁻/⁻ mice) confirm target specificity .

For example, peripheral anti-inflammatory effects in guinea pigs (IC₉₀ = 1.8 mg/kg) may diverge from central nervous system assays due to blood-brain barrier penetration limitations .

Q. What strategies optimize the selection of in vivo models for studying 4-Naphthalen-1-yl-morpholine’s neuropharmacological effects?

Prioritize models aligned with the compound’s mechanism:

- Gerbil foot-tapping assay : Measures NK-1 receptor antagonism in CNS (IC₅₀ = 0.33 mg/kg at 24h) .

- Ferret emesis model : Evaluates antiemetic efficacy against cisplatin-induced vomiting .

Control for species-specific metabolism (e.g., CYP450 isoform activity) and use PK/PD modeling to correlate plasma concentrations with effect duration .

Methodological Considerations

Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of 4-Naphthalen-1-yl-morpholine derivatives?

SHELX-refined X-ray structures reveal:

- Conformational flexibility : Morpholine ring puckering impacts receptor fit .

- Intermolecular interactions : Hydrogen bonding with active-site residues (e.g., Asp263 in NK-1) guides rational design .

Refinement parameters (R-factor < 0.05) ensure accuracy, while Patterson maps resolve disorder in naphthalene substituents .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Use:

- Probit analysis : Calculate LD₅₀ with 95% confidence intervals .

- Benchmark dose (BMD) modeling : Identifies NOAEL/LOAEL for subchronic exposures .

- Multivariate regression : Accounts for covariates like body weight and gender-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.